molecular formula C12H9N3O2S B2459833 N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-29-0

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2459833
CAS No.: 919860-29-0
M. Wt: 259.28
InChI Key: KRUGBIRZNWNCOO-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic hybrid heterocyclic compound designed for advanced medicinal chemistry and oncology research. This molecule integrates two privileged pharmacophores: a benzothiazole ring and an isoxazole carboxamide. The benzothiazole scaffold is a moiety of significant interest in drug discovery, extensively documented for its potent and selective antitumor properties across a range of cancer cell lines, including mammary, ovarian, and colon carcinomas . The specific incorporation of a methyl group at the 4-position of the benzothiazole ring is a strategic modification known to influence the compound's electronic properties and potentially enhance its bioavailability and target affinity. The second key component, the isoxazole-5-carboxamide, is itself a versatile heterocycle with a established profile in the development of biologically active agents. Recent studies highlight that novel phenyl-isoxazole-carboxamide derivatives exhibit potent antiproliferative activities against a diverse panel of cancer cell lines, such as melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The carboxamide linker in this structure serves as a crucial bridge, facilitating key hydrogen-bonding interactions with biological targets and contributing to the molecule's overall conformational rigidity. Primary Research Applications: This compound is supplied as a chemical tool for investigators exploring new anticancer agents. Its proposed mechanism of action, inferred from its structural components, may involve the inhibition of critical cellular pathways such as tubulin polymerization—a mechanism shared by other aryl-thiazole derivatives —or interaction with various kinase targets. Researchers can utilize this molecule as a lead compound for structure-activity relationship (SAR) studies or as a synthetic intermediate for constructing more complex polyheterocyclic systems aimed at novel therapeutic targets. Note: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-7-3-2-4-9-10(7)14-12(18-9)15-11(16)8-5-6-13-17-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUGBIRZNWNCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory and cancer pathways.

    Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

N-(Thiazol-2-yl)Isoxazole-4-Carboxamide (–9)

This compound replaces the 4-methylbenzothiazole moiety with a simple thiazole ring. The synthesis involves reacting 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile, yielding a 60% product . Key differences include:

  • Electronic Effects : The benzothiazole’s extended π-system (in the target compound) enhances aromatic stacking interactions compared to the smaller thiazole ring.
  • Solubility : The methyl group on the benzothiazole (target) increases lipophilicity (logP ~2.5 estimated) versus the unsubstituted thiazole (logP ~1.8).
  • Spectral Data : The target compound’s $ ^1H $-NMR shows distinct benzothiazole aromatic protons (δ 7.24–7.78 ppm) absent in the thiazole analogue .

Table 1: Comparison of Benzothiazole-Isoxazole Hybrids

Property N-(4-Methylbenzo[d]thiazol-2-yl)Isoxazole-5-Carboxamide N-(Thiazol-2-yl)Isoxazole-4-Carboxamide
Yield 73% (HATU coupling, ) 60% (acid chloride route, )
Melting Point Not reported 160–290°C ()
Key $ ^1H $-NMR δ 7.24–7.78 (benzothiazole), δ 8.13 (isoxazole) δ 7.95 (isoxazole), δ 8.32 (thiazole)

Benzothiazole Derivatives with Varied Amide Substituents ()

Compounds such as N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide (, compound 6) and 4-(phenylsulfonyl)butanamide (compound 1) share the benzothiazole core but differ in the amide substituent:

  • Bioactivity : Sulfonyl groups (e.g., tosyl in compound 6) may enhance kinase inhibition due to their electron-withdrawing nature, whereas the isoxazole carboxamide (target) could improve metabolic stability .
  • Synthetic Routes : All derivatives use HATU-mediated coupling, but the target compound’s isoxazole-5-carboxylic acid requires specialized precursors compared to commercially available sulfonyl acids.

Table 2: Substituent Effects on Benzothiazole Amides

Compound R Group Yield LCMS [M+H]+
This compound Isoxazole-5-carboxamide 73% 375.3
4-Tosylbutanamide (compound 6) Tosylbutanamide 73% 389.3
4-(Phenylsulfonyl)butanamide (compound 1) Phenylsulfonyl 73% 375.3

Thiazole-Pyridine Carboxamides ()

Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides feature a pyridine ring instead of isoxazole. Key distinctions include:

  • Basicity: Pyridine’s lone pair increases basicity (pKa ~5) versus the non-basic isoxazole (pKa ~−3), affecting solubility and target binding.
  • Synthesis : These compounds are synthesized via coupling nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation , contrasting with the HATU-mediated route for the target compound.

Isoxazole-Thiadiazole Hybrids ()

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (compound 6, ) incorporate a thiadiazole ring. The rigid thiadiazole scaffold may enhance binding affinity but reduce synthetic accessibility (70% yield vs. 73% for the target compound) .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of benzothiazole and isoxazole moieties. Its molecular formula is C12H10N2O2SC_{12}H_{10}N_2O_2S, with a molecular weight of approximately 250.29 g/mol. The presence of these heterocycles contributes to its biological activity, particularly through interactions with various biomolecules.

Target Enzymes

The primary biological target for this compound is the cyclooxygenase (COX) enzyme family, which plays a crucial role in the arachidonic acid pathway responsible for inflammation and pain signaling. By inhibiting COX enzymes, this compound exhibits significant anti-inflammatory properties.

Biochemical Pathways

The compound's action primarily affects the arachidonic acid pathway, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins. This mechanism positions it as a potential candidate for treating inflammatory conditions.

Biological Activities

  • Anti-inflammatory Activity
    • This compound has demonstrated anti-inflammatory effects by inhibiting COX enzymes, thereby reducing inflammation and associated pain.
  • Antimicrobial Activity
    • Similar compounds have shown antimicrobial properties, suggesting that this compound may also possess activity against various pathogens. Studies indicate potential effectiveness against both bacterial and fungal strains.
  • Anticancer Activity
    • Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. This compound may share these properties due to its structural similarities .

Case Studies and Experimental Results

A series of studies have evaluated the biological activity of this compound:

Study FocusFindingsReference
Anti-inflammatory effectsInhibition of COX enzymes leading to reduced inflammation
Antimicrobial activityEffective against various bacterial strains
Anticancer propertiesInduction of apoptosis in cancer cell lines

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzothiazole and isoxazole rings can enhance biological activity. For instance, the presence of electron-donating groups like methyl at specific positions significantly increases the compound's efficacy against cancer cells .

Q & A

Q. What are the optimal synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide?

The synthesis typically involves amide coupling between isoxazole-5-carboxylic acid derivatives and substituted benzo[d]thiazol-2-amine precursors. For example, amide coupling under conditions similar to those in (e.g., using coupling agents like EDCI/HOBt in DMF) can yield the target compound. Key intermediates, such as 4-methylbenzo[d]thiazol-2-amine, may require halogenation or nitration steps followed by reduction . Solvent choice (e.g., pyridine or DMF) and temperature control (room temperature to reflux) are critical for minimizing side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.4 ppm for benzo[d]thiazole and isoxazole moieties) and methyl groups (δ ~2.4 ppm for 4-methyl substitution) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and NH stretching (~3100 cm⁻¹) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How can researchers assess the purity and stability of the compound under storage conditions?

  • Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) using HPLC.
  • Storage Recommendations : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis of the amide bond .

Advanced Research Questions

Q. How do structural modifications to the benzo[d]thiazole or isoxazole rings affect biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, cyano) on the benzo[d]thiazole ring (as in ) enhances antimicrobial activity but may reduce solubility. Methyl or methoxy groups improve bioavailability by increasing lipophilicity .
  • Isoxazole Modifications : Replacing the 5-carboxamide with ester or thioether groups () alters pharmacokinetic profiles but may reduce target binding affinity.

Q. What methodologies resolve contradictions in reported biological data (e.g., varying apoptosis rates)?

  • Comparative Assays : Use standardized cell lines (e.g., HeLa for anticancer activity) and replicate conditions from (e.g., MTT assays at 48-hour exposure).
  • Dose-Response Analysis : Calculate IC50 values to account for potency differences between derivatives like 4a (apoptosis rate 65%) and 4c (58%) in . Contradictions may arise from assay sensitivity or cell-type specificity .

Q. What computational approaches predict target binding and mechanism of action?

  • Molecular Docking : Model interactions with kinases (e.g., CDK7 in ) or enzymes (e.g., PFOR in ) using software like AutoDock Vina.
  • MD Simulations : Analyze stability of the amide-thiazole interaction in binding pockets over 100-ns trajectories .

Q. How can researchers design analogs to improve pharmacokinetics (e.g., solubility, half-life)?

  • Prodrug Strategies : Introduce morpholine or PEG groups (as in ) to enhance aqueous solubility.
  • Metabolic Stability : Replace labile esters with trifluoromethyl groups ( ) to reduce CYP450-mediated degradation.

Key Considerations for Experimental Design

  • Control Experiments : Include parent compound and known inhibitors (e.g., cisplatin) to benchmark activity.
  • Counter-Screening : Test against non-target enzymes (e.g., COX-2) to assess selectivity .
  • Data Reproducibility : Validate results across ≥3 independent replicates and report mean ± SEM.

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